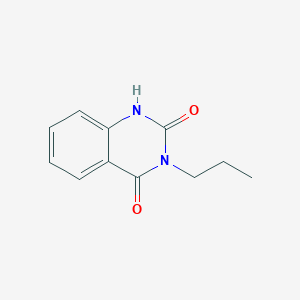

3-propyl-1H-quinazoline-2,4-dione

Overview

Description

3-propyl-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are found in various bioactive molecules, including commercial drugs. The structure of this compound consists of a quinazoline core with a propyl group attached at the 3-position and two keto groups at the 2 and 4 positions.

Mechanism of Action

Target of Action

The primary targets of 3-propyl-1H-quinazoline-2,4-dione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of dietary carbohydrates in the human body .

Mode of Action

This compound interacts with its targets, α-amylase and α-glucosidase, by inhibiting their activity . This inhibition results in a decrease in the hydrolysis of dietary carbohydrates, thereby potentially reducing the absorption of glucose in the body .

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase enzymes affects the carbohydrate digestion pathway . This can lead to a reduction in postprandial hyperglycemia, which is beneficial for managing diabetes .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of α-amylase and α-glucosidase enzymes . This leads to a decrease in the breakdown of dietary carbohydrates and a potential reduction in glucose absorption . These effects could be beneficial in the management of diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits high leachability, which could affect its environmental fate . Additionally, it shows moderate ecotoxicity against fish, daphnia, and earthworms

Biochemical Analysis

Biochemical Properties

3-propyl-1H-quinazoline-2,4-dione interacts with various enzymes, proteins, and other biomolecules. It has shown moderate activity against α-amylase and α-glucosidase enzymes . The compound this compound (3e) was found to be most active against α-amylase .

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by inhibiting enzymes like α-amylase and α-glucosidase, which play crucial roles in carbohydrate metabolism . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The molecular docking study revealed that all active compounds displayed a different type of intermolecular interaction in the pocket site of these enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-1H-quinazoline-2,4-dione can be achieved through several methods. One common approach involves the cyclization of anthranilic acid derivatives with isocyanates. Another method includes the reaction of 2-aminobenzonitrile with carbon dioxide under basic conditions. Additionally, microwave-assisted synthesis has been reported to be an efficient method for preparing quinazoline-2,4-diones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvent-free conditions can enhance the efficiency of the process. Microwave irradiation is also employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-propyl-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline-2,4-dione derivatives, which exhibit different biological activities and pharmacological properties .

Scientific Research Applications

Antimicrobial Activity

Research has identified quinazoline-2,4-dione derivatives, including 3-propyl-1H-quinazoline-2,4-dione, as potential antimicrobial agents. These compounds exhibit fluoroquinolone-like activity against bacterial gyrase and DNA topoisomerase IV, making them candidates for combating antibiotic resistance. In a study, several derivatives showed moderate activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold demonstrated inhibition zones of 10–12 mm against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 70 to 80 mg/mL .

Antiviral Properties

The antiviral potential of quinazoline derivatives has also been explored, particularly against the hepatitis C virus (HCV). A series of N-1 substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones showed promising results with EC50 values less than 10 μM, indicating stronger antiviral activity compared to ribavirin . The introduction of specific substituents significantly enhanced their efficacy against HCV's non-structural protein 5B (NS5B) polymerase.

Cancer Therapeutics

Quinazoline derivatives have been investigated for their role as inhibitors of poly(ADP-ribose) polymerases (PARP), which are crucial in DNA repair mechanisms in cancer cells. Compounds such as those derived from this compound have shown IC50 values in the low micromolar range against PARP-1 and PARP-2, indicating their potential as chemotherapeutic agents . Notably, when combined with other agents like temozolomide, these compounds exhibited enhanced cytotoxic effects in tumor models.

Pesticide Development

The structural characteristics of quinazoline derivatives have led to their exploration as agrochemicals. Some derivatives demonstrate potential as pesticides due to their ability to inhibit specific biological pathways in pests. The synthesis of such compounds is often guided by structure-activity relationship (SAR) studies that optimize their efficacy while minimizing toxicity to non-target organisms .

Polymer Chemistry

Quinazoline derivatives are being studied for their incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The unique chemical structure allows for functionalization that can lead to novel materials with tailored properties for specific applications .

Data Summary

Case Studies

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of quinazoline derivatives where compound 15 showed significant inhibition against Staphylococcus aureus with an inhibition zone of 11 mm and MIC of 80 mg/mL . This highlights the potential of these compounds in developing new antibiotics.

Case Study 2: Antiviral Activity Against HCV

In a recent investigation into antiviral agents targeting HCV, several N-substituted derivatives were synthesized and tested. Compound 10d exhibited an EC50 of 13.3 μM with a therapeutic index comparable to ribavirin, showcasing its potential as a lead compound for further development .

Comparison with Similar Compounds

Similar Compounds

- 3-cyclohexylquinazoline-2,4-dione

- 3-phenylquinazoline-2,4-dione

- 3-(pyridin-3-yl)quinazoline-2,4-dione

Uniqueness

3-propyl-1H-quinazoline-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. For instance, the propyl group at the 3-position enhances its inhibitory activity against α-amylase and α-glucosidase, making it a promising candidate for antidiabetic therapy .

Biological Activity

3-Propyl-1H-quinazoline-2,4-dione is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a quinazoline core structure. The compound's characteristics include:

- Molecular Weight : 204.23 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Toxicity : Classified as harmful if swallowed and causes skin irritation .

Antimicrobial Activity

Research indicates that derivatives of quinazoline-2,4-dione exhibit significant antimicrobial properties. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Key findings include:

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) | Activity |

|---|---|---|---|

| 3-propyl derivative | 10–15 mm (varies by strain) | 65–80 mg/mL | Moderate against Staphylococcus aureus, Escherichia coli, Candida albicans |

| Compound 13 | 9 mm (S. aureus) | 65 mg/mL | Comparable to ampicillin |

| Compound 15 | 10–12 mm (various strains) | 75–80 mg/mL | Moderate activity against all tested strains |

The most promising derivatives demonstrated broad-spectrum activity, indicating potential as new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that certain derivatives can inhibit tumor growth effectively. For instance:

- Cytotoxicity Studies : Compounds were tested against various cancer cell lines, showing IC50 values in the low micromolar range.

- Mechanism of Action : The anticancer activity is attributed to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells .

Other Biological Activities

Beyond antimicrobial and anticancer effects, quinazoline derivatives display a variety of biological activities:

- Antioxidant Activity : Some studies have reported antioxidant properties linked to the structural features of quinazoline derivatives.

- Anti-inflammatory Effects : Research indicates that certain derivatives can reduce inflammation and may be beneficial in treating inflammatory diseases .

- Cardiovascular Effects : Some compounds have demonstrated antihypertensive properties in vivo, showing potential for cardiovascular applications .

Case Studies and Research Findings

Several case studies highlight the effectiveness of quinazoline derivatives:

- Study on Antimicrobial Resistance : A recent study focused on developing fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV, showcasing their role in overcoming antibiotic resistance .

- Combination Therapies : Investigations into combination therapies involving quinazoline derivatives with existing chemotherapeutics have shown enhanced efficacy against resistant cancer cell lines .

Properties

IUPAC Name |

3-propyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h3-6H,2,7H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFPYJFLBNZMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028374 | |

| Record name | 3-Propyl-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20297-19-2 | |

| Record name | 3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.